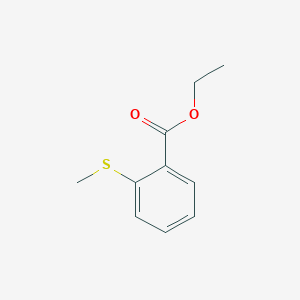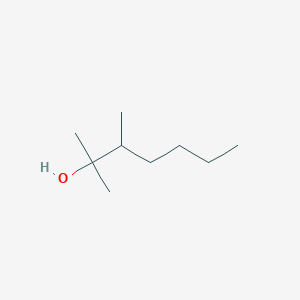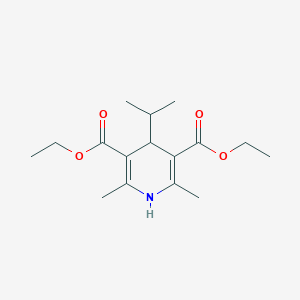
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester, also known as PID, is a chemical compound that has been widely studied for its potential applications in various scientific fields. PID is a colorless liquid that is soluble in most organic solvents and has a boiling point of 215°C.
作用機序
The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester is not fully understood, but it is believed to act as an inhibitor of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are also implicated in the development of cancer. By inhibiting COX, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester may have anti-inflammatory and anti-cancer effects.
生化学的および生理学的効果
Studies have shown that 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has anti-inflammatory and analgesic effects in animal models of inflammation and pain. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has also been shown to have anti-cancer effects in vitro and in vivo, with potential applications in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit cell proliferation.
実験室実験の利点と制限
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has several advantages for lab experiments, including its high purity, good solubility in organic solvents, and low toxicity. However, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has some limitations, including its high cost and limited availability in some regions. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester also has limited stability in aqueous solutions, which may limit its use in some experiments.
将来の方向性
There are several potential future directions for research on 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester. One area of interest is the development of new synthetic methods for 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester and its derivatives, with improved yields and lower costs. Another area of interest is the development of new applications for 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester in materials science, such as the synthesis of new MOFs with improved gas storage and separation properties. In medicinal chemistry, future research could focus on the development of new anti-inflammatory and anti-cancer agents based on the structure of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester. Finally, further studies are needed to fully understand the mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester and its potential applications in various scientific fields.
合成法
The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester can be achieved through several methods, including the reaction of pyridine-3,5-dicarboxylic acid with isopropyl alcohol and hydrochloric acid, followed by the addition of diethyl ether. Another method involves the reaction of pyridine-3,5-dicarboxylic acid with isopropyl alcohol and acetic anhydride, followed by the addition of diethyl ether. Both methods yield high purity 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester with good yields.
科学的研究の応用
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been studied extensively for its potential applications in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester can be used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis. In medicinal chemistry, 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester has been studied for its potential as an anti-inflammatory and anti-cancer agent.
特性
CAS番号 |
1539-32-8 |
|---|---|
製品名 |
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-isopropyl-2,6-dimethyl-, diethyl ester |
分子式 |
C16H25NO4 |
分子量 |
295.37 g/mol |
IUPAC名 |
diethyl 2,6-dimethyl-4-propan-2-yl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C16H25NO4/c1-7-20-15(18)13-10(5)17-11(6)14(12(13)9(3)4)16(19)21-8-2/h9,12,17H,7-8H2,1-6H3 |
InChIキー |
WCAAIKAJAUMTSL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C(C)C)C(=O)OCC)C)C |
正規SMILES |
CCOC(=O)C1=C(NC(=C(C1C(C)C)C(=O)OCC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



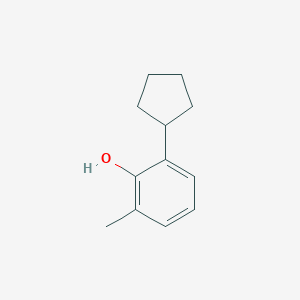
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)
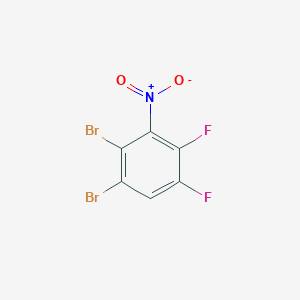
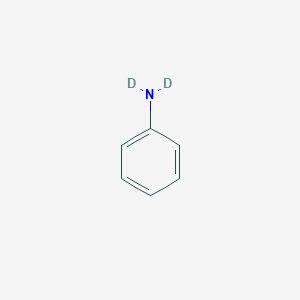
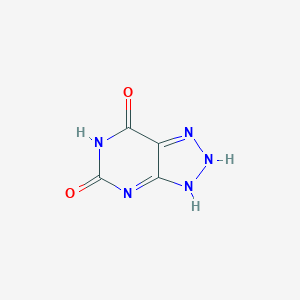
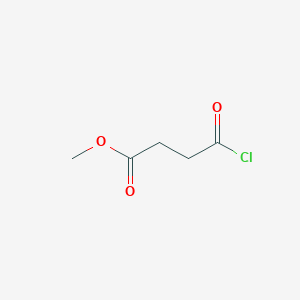
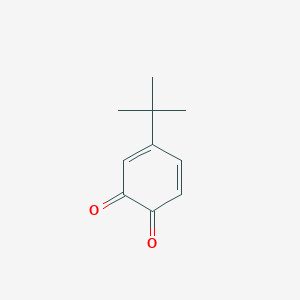
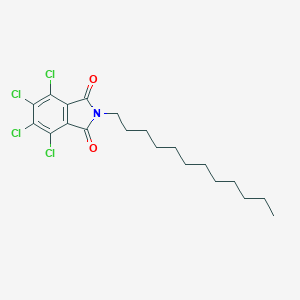
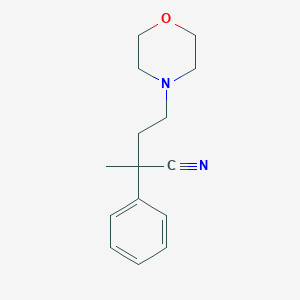


![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)
